molecular formula C10H18N2O B13218509 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one

1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one

Cat. No.: B13218509
M. Wt: 182.26 g/mol
InChI Key: RFJYKNCOZBVOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It has been studied for its potential as a covalent inhibitor, particularly in targeting the KRAS G12C mutation, which is implicated in various cancers .

Preparation Methods

The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one typically involves the formation of the spirocyclic core followed by functionalization at the nitrogen atoms. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves covalent binding to the KRAS G12C protein at a mutated cysteine residue. This binding occurs in the switch-II pocket of the KRAS protein, leading to inhibition of its activity. The compound’s spirocyclic structure allows for optimal positioning within the binding pocket, enhancing its inhibitory effects .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-2-yl)propan-1-one

InChI

InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)3-5-11-6-4-10/h11H,2-8H2,1H3

InChI Key

RFJYKNCOZBVOPI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2(C1)CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.